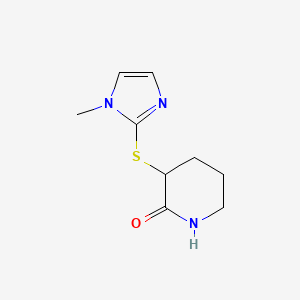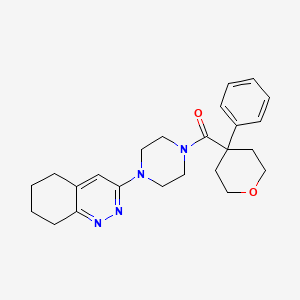
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple cyclic and heterocyclic groups. The phenyltetrahydropyran group would contribute a six-membered ring with one oxygen atom, the tetrahydrocinnolin group would contribute a bicyclic structure with one nitrogen atom, and the piperazine group would contribute a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyran and piperazine exhibit significant antibacterial and antifungal activities . These properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria and fungi.
Anticancer Research
The structure of this compound includes motifs that are often found in molecules with anticancer properties. Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers . This makes it a promising candidate for further investigation in cancer therapy.
Neuroprotective Agents
Compounds containing the cinnoline and piperazine moieties have been explored for their neuroprotective effects. They have potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective properties are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Anti-inflammatory Agents
The compound’s structure suggests it could be effective as an anti-inflammatory agent. Similar molecules have been studied for their ability to reduce inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Cardiovascular Research
Pyran derivatives have been investigated for their cardiovascular benefits. They can act as calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions . The presence of the piperazine ring also suggests potential for vasodilation and improved blood flow.
Antiviral Agents
Research into pyran and piperazine derivatives has shown promise in antiviral applications. These compounds can inhibit the replication of viruses by interfering with viral enzymes and proteins . This makes them potential candidates for developing treatments for viral infections such as influenza and HIV.
Antioxidant Properties
The compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative damage. Antioxidants are important in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . The structural features of this compound suggest it could scavenge free radicals effectively.
Drug Delivery Systems
The unique structure of this compound makes it a potential candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents . This application is particularly important for improving the efficacy of drugs with poor pharmacokinetic profiles.
Safety And Hazards
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(24(10-16-30-17-11-24)20-7-2-1-3-8-20)28-14-12-27(13-15-28)22-18-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,18H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDPJQMEESAXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

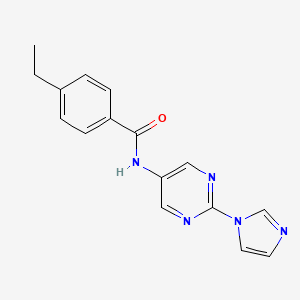
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2666269.png)
![3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid](/img/structure/B2666270.png)

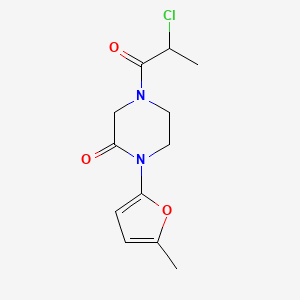
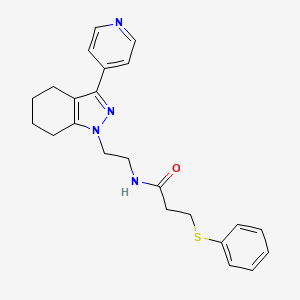

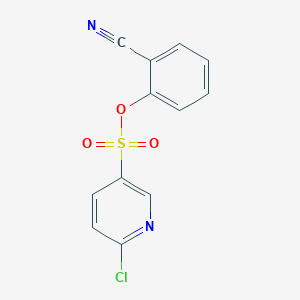
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2666281.png)
![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)
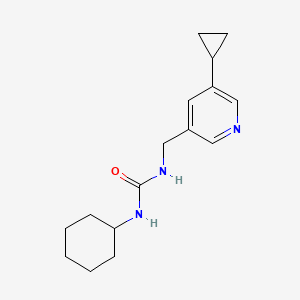
![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)
![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)
